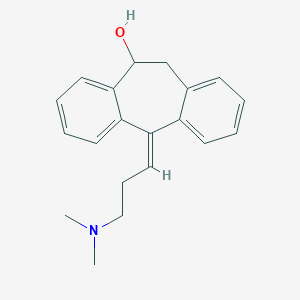

(Z)-10-Hydroxyamitriptyline

Vue d'ensemble

Description

Bromobenzène-13C6: est un composé isotopique marqué où les six atomes de carbone du cycle benzénique sont remplacés par des isotopes de carbone-13. Ce composé est principalement utilisé dans la recherche scientifique en raison de son marquage isotopique unique, qui permet des études détaillées dans divers domaines tels que la chimie, la biologie et la médecine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le bromobenzène-13C6 est synthétisé par bromation du benzène-13C6, qui est le benzène où les six atomes de carbone sont des isotopes de carbone-13. Le processus de bromation implique généralement l'utilisation de brome en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium ou le bromure ferrique . La réaction est réalisée dans des conditions contrôlées pour assurer la substitution sélective d'un atome d'hydrogène par un atome de brome.

Méthodes de production industrielle: La production industrielle du bromobenzène-13C6 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique la manipulation prudente du brome et l'utilisation de systèmes catalytiques efficaces pour maximiser le rendement et la pureté. Le produit est ensuite purifié par distillation ou recristallisation pour obtenir la pureté isotopique souhaitée.

Analyse Des Réactions Chimiques

Types de réactions: Le bromobenzène-13C6 subit divers types de réactions chimiques, notamment:

Réactions de substitution: Il peut participer à des réactions de substitution aromatique nucléophile où l'atome de brome est remplacé par d'autres nucléophiles.

Réactions de couplage: Il est couramment utilisé dans les réactions de couplage catalysées au palladium telles que la réaction de Suzuki pour former des liaisons carbone-carbone.

Réactions de Grignard: Le bromobenzène-13C6 peut être converti en bromure de phénylmagnésium, un réactif de Grignard, qui peut ensuite réagir avec divers électrophiles.

Réactifs et conditions courants:

Substitution nucléophile: Hydroxyde de sodium ou hydroxyde de potassium en solutions aqueuses ou alcooliques.

Couplage de Suzuki: Catalyseur au palladium, base (par exemple, carbonate de potassium) et acide boronique.

Formation de réactif de Grignard: Tournures de magnésium dans l'éther sec.

Principaux produits:

Réactions de substitution: Les produits dépendent du nucléophile utilisé, tels que les dérivés du phénol ou de l'aniline.

Réactions de couplage: Composés biaryliques.

Réactions de Grignard: Alcools, acides carboxyliques ou cétones, selon l'électrophile.

Applications de la recherche scientifique

Le bromobenzène-13C6 est largement utilisé dans la recherche scientifique en raison de son marquage isotopique. Parmi ses applications, on peut citer:

Chimie: Utilisé comme traceur dans les mécanismes réactionnels et les études cinétiques. Il permet de comprendre les voies et les intermédiaires impliqués dans les réactions chimiques.

Biologie: Employé dans les études métaboliques pour suivre l'incorporation et la transformation des dérivés benzéniques dans les systèmes biologiques.

Médecine: Utilisé dans le développement de médicaments et les études pharmacocinétiques pour suivre la distribution et le métabolisme des molécules médicamenteuses.

Industrie: Appliqué dans la synthèse de composés marqués pour une utilisation dans divers procédés industriels et le contrôle qualité.

Mécanisme d'action

Le mécanisme d'action du bromobenzène-13C6 est principalement lié à son rôle de composé marqué. Les isotopes de carbone-13 permettent le suivi et la quantification du composé dans divers systèmes. Dans les systèmes biologiques, il peut être utilisé pour étudier les voies métaboliques et le devenir des dérivés benzéniques. Le marquage isotopique ne modifie pas de manière significative la réactivité chimique du composé, mais il fournit un moyen de surveiller son comportement à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire.

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Major Depressive Disorder (MDD)

(Z)-10-Hydroxyamitriptyline is primarily researched for its role in enhancing the therapeutic effects of amitriptyline in patients with MDD. Studies indicate that higher plasma concentrations of this compound correlate with positive psychiatric outcomes, as measured by the Global Assessment of Functioning (GAF) scale . This suggests that monitoring levels of this metabolite can provide insights into treatment efficacy and patient management.

2. Pharmacogenomic Testing

Pharmacogenomic testing can identify patients who may benefit most from amitriptyline therapy based on their metabolic profiles. Variations in cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, influence the metabolism of amitriptyline and its metabolites, including this compound. Understanding these genetic factors can help tailor antidepressant therapy to individual needs, potentially reducing adverse effects and improving efficacy .

Analytical Methodologies

1. Spectrophotometric Techniques

Various analytical methods have been developed to quantify this compound in biological samples. For instance, spectrophotometric methods utilizing charge transfer complexes have shown high precision in measuring amitriptyline and its metabolites . These methods are crucial for therapeutic drug monitoring and pharmacokinetic studies.

2. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with mass spectrometry is a widely used technique for the quantification of this compound in plasma samples. This method provides high sensitivity and specificity, allowing for accurate determination of drug levels in clinical settings . For example, one study described a method using a monolithic C18 column that achieved excellent separation and quantification of amitriptyline metabolites .

| Methodology | Technique | Application |

|---|---|---|

| Spectrophotometry | Charge Transfer Complex Formation | Quantitative analysis in pharmaceutical formulations |

| HPLC | Mass Spectrometry | Therapeutic drug monitoring |

Environmental Impact

Research has also highlighted the environmental persistence of tricyclic antidepressants, including amitriptyline and its metabolites like this compound. These compounds have been detected in wastewater and surface runoff, raising concerns about their ecological impact and potential risks to public health . Understanding their environmental behavior is essential for developing strategies to mitigate their presence in ecosystems.

Case Studies

1. Clinical Efficacy Study

In a double-blind trial comparing amitriptyline with phenelzine, researchers measured plasma levels of amitriptyline and its hydroxymetabolites, including this compound. The study found significant correlations between serum concentrations and clinical outcomes, supporting the utility of pharmacokinetic monitoring in optimizing treatment regimens .

2. Pharmacogenetic Analysis

A study involving hospitalized patients assessed the effects of pharmacogenetic variations on the metabolism of amitriptyline. Results indicated that patients with specific CYP2D6 phenotypes exhibited different metabolite profiles, including varying levels of this compound, which influenced their response to treatment .

Mécanisme D'action

The mechanism of action of Bromobenzene-13C6 is primarily related to its role as a labeled compound. The carbon-13 isotopes allow for the tracking and quantification of the compound in various systems. In biological systems, it can be used to study metabolic pathways and the fate of benzene derivatives. The isotopic labeling does not significantly alter the chemical reactivity of the compound but provides a means to monitor its behavior using techniques such as nuclear magnetic resonance spectroscopy.

Comparaison Avec Des Composés Similaires

Composés similaires:

Bromobenzène: La version non marquée du bromobenzène-13C6, utilisée dans des réactions similaires mais sans le marquage isotopique.

Chlorobenzène-13C6: Un autre composé marqué isotopiquement où l'atome de chlore remplace l'atome de brome.

Fluorobenzène-13C6: Similaire au bromobenzène-13C6 mais avec un atome de fluor au lieu du brome.

Unicité: Le bromobenzène-13C6 est unique en raison de son marquage isotopique, qui permet des études détaillées dans divers domaines. La présence d'isotopes de carbone-13 le rend particulièrement précieux en spectroscopie de résonance magnétique nucléaire et en d'autres techniques analytiques. Sa réactivité est similaire à celle du bromobenzène, mais le marquage isotopique fournit des informations supplémentaires sur les mécanismes et les voies réactionnelles.

Activité Biologique

(Z)-10-Hydroxyamitriptyline is a significant metabolite of the tricyclic antidepressant amitriptyline, primarily known for its role in the treatment of major depressive disorder and various chronic pain conditions. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and clinical implications.

- Chemical Formula : C20H23NO

- Molecular Weight : 293.4 g/mol

- Isomeric Forms : Exists as (Z)-(+)-10-hydroxyamitriptyline and (Z)-(-)-10-hydroxyamitriptyline, which are enantiomers with distinct biological activities.

Metabolism and Pharmacokinetics

This compound is produced through the hydroxylation of amitriptyline, primarily mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. This metabolic pathway is crucial as it influences the pharmacokinetics of both amitriptyline and its metabolites.

Table 1: Key Enzymes Involved in Metabolism

| Enzyme | Role in Metabolism |

|---|---|

| CYP2D6 | Major enzyme for hydroxylation of amitriptyline |

| CYP3A4 | Contributes to further metabolic transformations |

Biological Activity

The biological activity of this compound is closely linked to its effects on neurotransmitter systems, particularly serotonin and norepinephrine. It inhibits the reuptake of these neurotransmitters, contributing to its antidepressant effects. Research indicates that higher plasma levels of this metabolite correlate with improved clinical outcomes in patients experiencing depressive episodes.

- Serotonergic Pathway : Inhibition of serotonin reuptake enhances serotonergic neurotransmission.

- Noradrenergic Pathway : Similar inhibition occurs for norepinephrine, contributing to mood elevation.

- Receptor Interactions : Studies suggest this compound may interact with various neurotransmitter receptors, influencing overall pharmacological efficacy.

Clinical Implications

This compound serves not only as a metabolite but also as a potential biomarker for treatment efficacy in depression. The variability in its metabolism due to genetic polymorphisms in CYP2D6 can significantly affect therapeutic outcomes.

Case Study Insights

A study involving patients treated with amitriptyline highlighted the relationship between serum concentrations of this compound and clinical response:

- Patient Group : 100 individuals diagnosed with major depressive disorder.

- Findings : Patients with higher concentrations of this compound showed improved scores on the Hamilton Depression Rating Scale (HDRS), suggesting a direct correlation between metabolite levels and therapeutic effectiveness .

Comparative Analysis with Other Metabolites

The pharmacological profile of this compound can be compared with other metabolites of amitriptyline:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Amitriptyline | Parent Compound | Strong anticholinergic properties; primary antidepressant |

| Nortriptyline | Metabolite | More potent norepinephrine reuptake inhibitor |

| E-10-Hydroxyamitriptyline | Isomer | Different pharmacological profile; linked to poorer outcomes |

| 10-Hydroxynortriptyline | Metabolite | Similar metabolic pathway; distinct effects on neurotransmission |

Future Research Directions

Further studies are needed to elucidate the full spectrum of biological activities associated with this compound. Areas of interest include:

- Genetic Studies : Investigating the impact of genetic variations on drug metabolism and efficacy.

- Longitudinal Studies : Assessing long-term outcomes associated with varying levels of this compound in different populations.

- Drug Interaction Studies : Exploring how this compound interacts with other medications affecting neurotransmitter systems.

Propriétés

IUPAC Name |

(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWBJXOKAFHZAI-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873787 | |

| Record name | (Z)-10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-82-6, 72402-20-1 | |

| Record name | 10-Hydroxyamitriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-10-Hydroxyamitriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072402201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-HYDROXYAMITRIPTYLINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05NFJ590Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does (Z)-10-Hydroxyamitriptyline differ from its E-isomer in terms of clinical outcome prediction?

A: Research suggests that higher plasma levels of this compound, along with (Z)-10-hydroxynortriptyline and amitriptyline itself, were associated with a better clinical outcome in patients with depression. Conversely, higher levels of the E-isomers of these metabolites (E-10-hydroxyamitriptyline and E-10-hydroxynortriptyline) alongside nortriptyline, were linked to a poorer outcome. [] This highlights a potential difference in the pharmacological effects of these isomers. Further research is needed to understand the mechanisms underlying these observations.

Q2: What is the significance of N-glucuronidation in the metabolism of this compound?

A: Studies have identified this compound-N-glucuronide as a significant metabolite in human urine. [] This conjugation pathway, resistant to acid hydrolysis but susceptible to enzymatic cleavage, contributes significantly to the overall metabolism of this compound. This finding highlights the importance of considering multiple metabolic pathways when studying this compound.

Q3: How can analytical techniques help differentiate between the isomers of 10-hydroxyamitriptyline?

A: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) [] and liquid chromatography tandem mass spectrometry (LC-MS/MS) [] have proven effective in separating and quantifying both this compound and its E-isomer in biological samples. These techniques provide the sensitivity and specificity needed to distinguish between the closely related isomers, contributing to accurate metabolic profiling in research and clinical settings.

Q4: Can genetic variations influence the metabolism of this compound?

A: Research indicates a link between CYP2C19 genotype and the metabolic ratios of amitriptyline demethylation. [] While the study primarily focused on amitriptyline and nortriptyline, variations in CYP2C19 activity could potentially influence the formation and clearance of downstream metabolites like this compound. Further investigation is needed to confirm a direct link and understand its clinical implications.

Q5: What are the implications of being able to measure this compound enantiomers?

A: The ability to analyze individual enantiomers of this compound in human urine [] offers valuable insights into the stereoselective metabolism of amitriptyline. This knowledge is crucial for understanding potential differences in pharmacological activity and toxicity profiles between enantiomers, potentially leading to more personalized treatment approaches.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.